3-(クロロメチル)ピリジン

概要

説明

Synthesis Analysis

The synthesis of chloromethylpyridine derivatives involves various strategies, highlighting the chemical ingenuity in functionalizing the pyridine ring. For example, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine showcases the use of a POCl3/CH2Cl2/Et3N system, demonstrating the high selectivity of chlorination under mild conditions (Liang, 2007). Additionally, innovative approaches for the synthesis of complex pyridine derivatives involve the use of diazomethane for the creation of fused pyridine structures bearing the CHCl2-substituent, illustrating the diversity in synthetic methodologies for chloromethylpyridine compounds (Iaroshenko et al., 2011).

Molecular Structure Analysis

The structure of pyridine derivatives is crucial for their reactivity and properties. Structural studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones reveal insights into the configurations and electronic properties of pyridine derivatives, which are essential for understanding their chemical behavior and potential applications in synthesis (Nelson et al., 1988).

Chemical Reactions and Properties

Chloromethylpyridines participate in a variety of chemical reactions due to their reactive chloromethyl group. For instance, 3-(dimethylboryl)pyridine demonstrates remarkable steric effects in scrambling reactions, highlighting the unique reactivity patterns of chloromethylpyridines in the presence of boryl groups (Wakabayashi et al., 2008). The versatility of chloromethylpyridines is further demonstrated in their application in the catalysis of transfer hydrogenation of ketones and oxidation of alcohols, showcasing their utility in synthetic chemistry (Prakash et al., 2012).

科学的研究の応用

有機合成

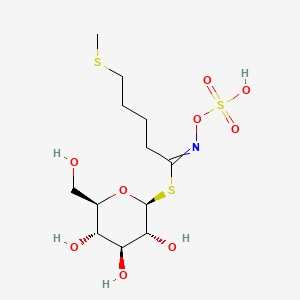

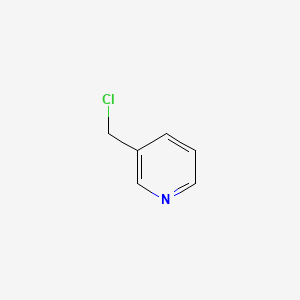

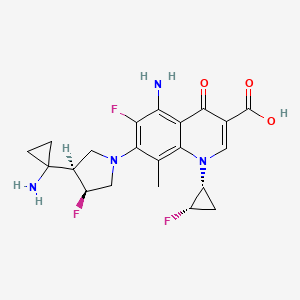

3-(クロロメチル)ピリジン: は有機合成における汎用性の高い中間体です。 様々なヘテロ環化合物の合成に使用され、医薬品や農薬の開発に不可欠です {svg_1}。この化合物の反応性により、より複雑な分子にピリジン環を導入することができ、新しい医薬品や治療法の開発につながります。

医薬品研究

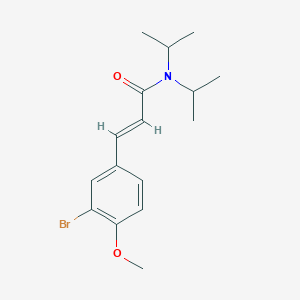

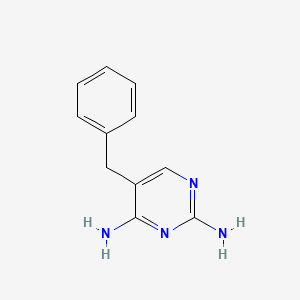

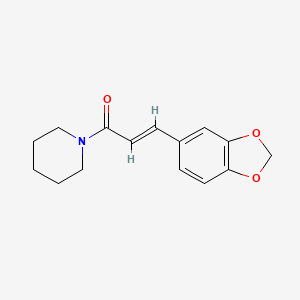

医薬品研究において、3-(クロロメチル)ピリジンは、抗炎症作用など、様々な薬理効果を示すピリミジン誘導体の合成において役割を果たしています {svg_2}。これらの誘導体は、最小限の毒性を持つ新しい抗炎症薬としての可能性を探求されています。

材料科学

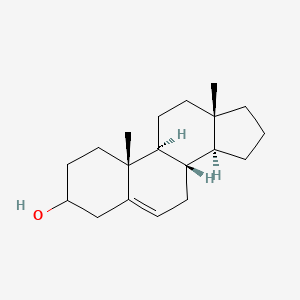

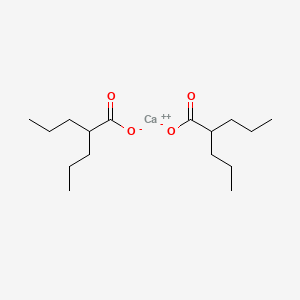

3-(クロロメチル)ピリジン: は、材料科学においてピリジンの官能化に使用されます。 このプロセスは、遷移金属の配位子や触媒など、特定の特性を持つ材料を創出するために不可欠です {svg_3}。C-H官能化によるピリジン環の修飾能力は、所望の特性を持つ新しい材料を開発するために不可欠です。

環境研究

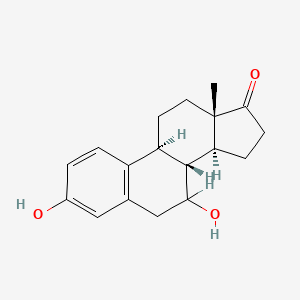

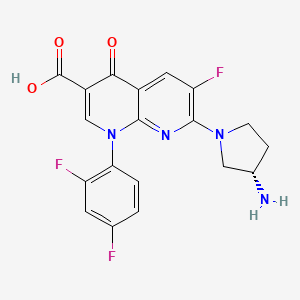

3-(クロロメチル)ピリジンのような化学物質の環境への影響も、重要な研究分野です。 このような化合物の遺伝毒性に関する研究は、生態系や人間の健康への長期的な影響を理解するために不可欠です {svg_4}。この研究は、これらの化学物質の使用に関連する安全性と環境リスクを評価するのに役立ちます。

生化学研究

生化学において、3-(クロロメチル)ピリジン誘導体は、抗菌活性について調査されています。 例えば、この化合物を使用して合成されたセレン含有キトサン誘導体は、黄色ブドウ球菌や大腸菌などの細菌に対して有望な結果を示しています {svg_5}。このような研究は、新しい抗菌薬の開発にとって重要です。

工業用途

3-(クロロメチル)ピリジン: 農薬の合成において、害虫や病気から作物を保護する化合物を生成するための中間体として、工業用途が見られます {svg_6}。獣医薬品を合成する役割も、動物の健康と食の安全を維持する上で重要です。

作用機序

While the specific mechanism of action for 3-(Chloromethyl)pyridine is not explicitly mentioned in the search results, it is known that pyrimidines, a class of compounds similar to pyridines, exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

3-(Chloromethyl)pyridine is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage. It is also suspected of causing genetic defects . In case of a spill or leak, it is recommended to isolate the area, ensure adequate ventilation, and use personal protective equipment .

特性

IUPAC Name |

3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCWYFDIQSALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6959-48-4 (hydrochloride) | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043825 | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3099-31-8 | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QM5JL9CFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary toxicological concern associated with 3-(Chloromethyl)pyridine?

A: Research indicates that 3-(Chloromethyl)pyridine exhibits carcinogenic activity. In animal studies, oral administration of the compound led to the development of squamous-cell papillomas and carcinomas in the stomachs of both rats and mice. [, ] This suggests that 3-(Chloromethyl)pyridine can induce tumors at the site of topical application.

Q2: How does 3-(Chloromethyl)pyridine's structure influence its mutagenic potential?

A: While the exact mechanism is not fully elucidated in the provided research, a study comparing 3-(Chloromethyl)pyridine with its positional isomer, 2-(Chloromethyl)pyridine, offers some insights. [] Both compounds were tested for their ability to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei formation in mice. Interestingly, only 3-(Chloromethyl)pyridine showed significant mutagenic activity, specifically causing an increased frequency of sister chromatid exchanges. This suggests that the specific position of the chloromethyl group on the pyridine ring plays a crucial role in determining the compound's mutagenic potential.

Q3: Can you explain the significance of the observation that 3-(Chloromethyl)pyridine induces DNA repair specifically in hamster hepatocytes?

A: Research using the hepatocyte primary culture/DNA repair assay reveals that 3-(Chloromethyl)pyridine was inactive in both rat and hamster hepatocyte systems, unlike other tested chemicals. [] This inactivity suggests that 3-(Chloromethyl)pyridine might not be metabolized into genotoxic metabolites by these hepatocytes or that the metabolic pathway for this compound differs significantly between species.

Q4: What is the role of 3-(Chloromethyl)pyridine in the synthesis of other chemical compounds?

A: 3-(Chloromethyl)pyridine acts as a versatile building block in organic synthesis. It is commonly employed to introduce a 3-pyridylmethyl group onto various molecules through nucleophilic substitution reactions. For instance, it has been successfully utilized in the synthesis of novel nicotinamide derivatives with potential pharmaceutical applications. [] Additionally, it serves as a key reagent in synthesizing complex heterocyclic compounds like 3,6-Dibromo-9-(3-pyridylmethyl)-9H-carbazole. [] The chlorine atom in 3-(Chloromethyl)pyridine can be readily displaced by nucleophiles, making it a highly useful synthetic intermediate.

Q5: How is 3-(Chloromethyl)pyridine utilized in coordination chemistry?

A: 3-(Chloromethyl)pyridine plays a crucial role in the synthesis of functionalized ligands for constructing cadmium complexes. [] Reacting it with 1,4,8,11-tetraazacyclotetradecane (cyclam) yields a tetrakis(3-pyridylmethyl) functionalized ligand, which then forms extended polymeric structures with cadmium salts. This highlights the utility of 3-(Chloromethyl)pyridine in building blocks for supramolecular coordination polymers with potential applications in materials science.

Q6: Can 3-(Chloromethyl)pyridine be transformed into other substituted pyridine derivatives?

A: Yes, 3-(Chloromethyl)pyridine serves as a starting material for synthesizing various substituted pyridine derivatives. One example is its use in the synthesis of nuclear chlorinated pyridine-3-carboxylic acids (nicotinic acids). [] This transformation involves oxidizing the chloromethyl group to a carboxylic acid, showcasing the versatility of 3-(Chloromethyl)pyridine in accessing diverse pyridine-based compounds.

Q7: Is there a method for synthesizing 5-(4-Fluorophenyl)-3-(chloromethyl)pyridine?

A: Research outlines a five-step synthetic route for preparing 5-(4-Fluorophenyl)-3-(chloromethyl)pyridine from 5-Bromonicotinic acid. [] This approach involves esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination, offering an effective pathway for obtaining this specific derivative.

Q8: What analytical techniques are employed to characterize 3-(Chloromethyl)pyridine and its derivatives?

A8: Various analytical methods are used to characterize 3-(Chloromethyl)pyridine and its derivatives. Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This method helps determine the structure and purity of the compounds by analyzing the magnetic properties of atomic nuclei. [, , ]

- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic absorption of infrared radiation. []

- Mass Spectrometry (MS): MS methods, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS), are used to determine the molecular weight and fragmentation patterns of the compounds, providing valuable information about their structure and composition. []

- Elemental Analysis: This technique measures the percentage of each element present in a compound, confirming its chemical composition and purity. []

- X-ray Diffraction: This method is specifically employed to determine the three-dimensional structure of crystalline compounds, providing insights into their molecular packing and intermolecular interactions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)

![N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B1204555.png)

![3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1204556.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)

![2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid ethyl ester](/img/structure/B1204558.png)